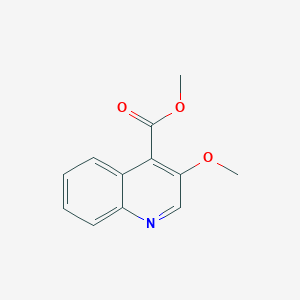

Methyl 3-methoxyquinoline-4-carboxylate

Description

Methyl 3-methoxyquinoline-4-carboxylate is a quinoline derivative characterized by a methoxy group at position 3 and a methyl ester at position 4 of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their structural diversity and tunable electronic properties. This compound’s synthesis typically involves palladium-catalyzed cross-coupling reactions or alkylation of precursor quinoline scaffolds, as demonstrated in related methodologies .

Propriétés

IUPAC Name |

methyl 3-methoxyquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQRTAGGFCWXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2N=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Approaches to Quinoline Derivatives

Quinoline derivatives are commonly prepared by:

- Cyclization reactions starting from substituted anilines or related aromatic amines.

- Substitution reactions to introduce functional groups such as methoxy or ester groups.

- Carbonylation and esterification to install carboxylate groups.

These methods often involve multi-step sequences including nitrification, halogenation, palladium-catalyzed carbonyl insertion, and methylation.

Specific Preparation Methods Relevant to Methyl 3-methoxyquinoline-4-carboxylate

Indirect Synthesis via Substituted Quinoline Intermediates

While direct synthesis protocols for this compound are scarce, related compounds such as 3-aminoquinoline-5-carboxylate methyl esters have been synthesized using palladium-catalyzed carbonylation reactions of bromo-substituted quinolines.

Key Steps (Adapted from Patent CN112142661B):

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Bromination of 3-aminoquinoline to form 3-amino-5-bromoquinoline | Bromine, sulfuric acid, silver sulfate, 0°C to room temp, overnight | - |

| 2 | Palladium-catalyzed carbonyl insertion with methanol to form methyl ester derivative | PdCl2 catalyst, triethylamine, DMF, 0.8 MPa CO pressure, 75°C, 6 hours | 81 |

| 3 | Purification by column chromatography | - | - |

This method demonstrates a robust approach for introducing the methyl carboxylate group via carbonylation of a bromoquinoline intermediate, which could be adapted for the 3-methoxy derivative by substituting the amino group with a methoxy group.

Methoxy Group Introduction

The methoxy substituent at position 3 can be introduced by:

- Starting from 4-methoxyaniline derivatives followed by cyclization and functional group transformations to build the quinoline ring with the methoxy group in place.

- Alternatively, O-methylation of hydroxyquinoline derivatives using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Cyclization and Esterification

- The quinoline ring system is typically formed by cyclization reactions involving substituted anilines and β-ketoesters or related precursors.

- The carboxylate methyl ester group at position 4 can be installed by esterification of the corresponding carboxylic acid or by direct carbonylation of halogenated intermediates as described above.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination + Pd-catalyzed carbonylation | 3-aminoquinoline → 3-amino-5-bromoquinoline | Bromine, PdCl2, triethylamine, CO | 0°C to RT (bromination), 75°C, 0.8 MPa CO (carbonylation) | ~81 | Adaptable for methoxy substitution |

| Cyclization from 4-methoxyaniline | 4-methoxyaniline | Cyclization reagents (acid catalysts) | Mild conditions, multi-step | ~85 (related compound) | Provides methoxy group at position 3 |

| O-methylation of hydroxyquinoline | Hydroxyquinoline derivatives | Methyl iodide or dimethyl sulfate | Basic conditions, reflux | Variable | Post-synthesis modification option |

Research Findings and Practical Considerations

- The palladium-catalyzed carbonylation route offers a high yield and scalability , suitable for industrial applications.

- Starting from 4-methoxyaniline is advantageous for introducing the methoxy group early in the synthesis, improving regioselectivity and reducing side reactions.

- Purification typically involves column chromatography to achieve high purity, essential for research and pharmaceutical applications.

- Reaction monitoring by Thin Layer Chromatography (TLC) and structural confirmation by 1H NMR and Mass Spectrometry are standard analytical techniques used to verify the synthesis steps.

- The overall synthetic strategy should consider the availability of starting materials , reaction safety (e.g., handling bromine and carbon monoxide) , and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-methoxyquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can yield different quinoline derivatives with altered functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Applications De Recherche Scientifique

Scientific Research Applications

2.1 Medicinal Chemistry

Methyl 3-methoxyquinoline-4-carboxylate serves as a crucial building block for synthesizing more complex quinoline derivatives with potential pharmaceutical applications. Research indicates that quinoline derivatives exhibit diverse biological activities, including:

- Antimicrobial properties : Several studies have highlighted the effectiveness of quinoline derivatives against various bacterial strains.

- Anticancer activity : The compound is being investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition .

- Anti-inflammatory effects : Quinoline derivatives are also being explored for their ability to modulate inflammatory pathways.

2.2 Biological Research

The compound is utilized in biological studies as a fluorescent probe for imaging and enzyme inhibition assays. Its structural features allow it to interact with biological targets effectively, making it valuable in understanding enzyme kinetics and receptor-ligand interactions .

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory |

| Biological Research | Enzyme inhibition studies, fluorescent probes |

| Industrial Applications | Dyes and pigments production |

Industrial Applications

This compound is also significant in industrial contexts:

- Dyes and Pigments : The compound's derivatives are employed in creating pigments used in textiles, plastics, and coatings due to their vibrant colors and stability .

- Buffering Agents : It acts as a non-ionic organic buffering agent in biological systems, particularly in cell culture applications where maintaining pH is critical .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. The results demonstrated significant cytotoxic effects, indicating potential for further development into therapeutic agents.

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of this compound revealed that it effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at metabolic disorders.

Mécanisme D'action

The mechanism of action of methyl 3-methoxyquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with various molecular targets, such as enzymes or receptors, to exert their therapeutic effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Quinoline Derivatives

Quinoline derivatives with variations in substituent type, position, and electronic properties provide critical insights into structure-activity relationships. Below is a detailed comparison of methyl 3-methoxyquinoline-4-carboxylate with analogous compounds:

Substituent Effects on Physical and Spectral Properties

Key Observations:

- Substituent Position and Electronic Effects: Electron-donating groups (e.g., methoxy) at position 3 or 4 enhance solubility in polar solvents, while electron-withdrawing groups (e.g., chloro, trifluoromethyl) increase thermal stability and alter reactivity in nucleophilic substitution .

- Melting Points: Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate exhibits a lower melting point (100–101°C) compared to sulfur-free analogs, likely due to reduced intermolecular hydrogen bonding from the thiomethyl group .

Activité Biologique

Methyl 3-methoxyquinoline-4-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities. This compound is characterized by a methoxy group at the 3-position and a carboxylate group at the 4-position, which contributes to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Chemical Formula: C₁₀H₉NO₃

- Molecular Weight: 189.18 g/mol

- IUPAC Name: this compound

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in the fields of pharmacology and medicinal chemistry. Its potential applications include:

- Antimicrobial Activity: This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties: Studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including interference with DNA replication and cell cycle regulation.

- Antimalarial Effects: Similar compounds have been investigated for their ability to inhibit Plasmodium falciparum, the malaria-causing parasite.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several key interactions have been identified:

- Enzyme Inhibition: The compound may act as an inhibitor of enzymes critical for cellular processes. For example, it has been suggested that quinoline derivatives can inhibit topoisomerases, which are essential for DNA replication.

- Receptor Interaction: It may also interact with various receptors in cellular pathways, influencing signal transduction and metabolic processes .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substitution patterns on the quinoline ring can lead to significant changes in potency and selectivity against different biological targets.

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Structure | Chlorine atom enhances antimicrobial activity | Higher antibacterial potency |

| Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | Structure | Hydroxyl group increases solubility | Potentially better bioavailability |

| Methyl 2-methylquinoline-4-carboxylate | Structure | Additional methyl group affects lipophilicity | Varying anticancer effects |

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant activity against multidrug-resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development.

- Anticancer Activity : In vitro assays showed that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The observed IC₅₀ values indicated promising cytotoxic effects that warrant further investigation into its mechanism of action .

- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound binds effectively to target enzymes involved in cancer progression and microbial resistance, providing insights into its therapeutic potential .

Q & A

Q. What are the recommended synthetic methodologies for Methyl 3-methoxyquinoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted anthranilic acid derivatives. For example, Gould–Jacob or Friedländer reactions are classical approaches for quinoline scaffolds. Acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed heterocyclization, is a viable route . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling steps). Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and NMR (δ 3.9 ppm for methoxy groups) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion. Collect waste in sealed containers for incineration .

Q. How is the crystal structure of this compound determined, and which software tools are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) ensures resolution. Refinement via SHELXL (for small molecules) includes anisotropic displacement parameters and hydrogen bonding analysis . Visualization tools like Mercury CSD (Cambridge Crystallographic Data Centre) enable intermolecular interaction analysis (e.g., π-π stacking distances) and void mapping .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered methoxy groups or twinning?

- Methodological Answer :

- Disorder Modeling : Use PART instructions in SHELXL to refine split positions, applying geometric restraints (DFIX, SIMU) for bond lengths/angles .

- Twinning : Employ TWIN/BASF commands in SHELXL for non-merohedral twins. Verify with Hooft/Y parameter checks (|Y| < 0.05 indicates reliable refinement) .

- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and ORTEP-3 for thermal ellipsoid visualization .

Q. What methodological approaches enable comparative reactivity studies between this compound and its chloro/methyl analogs?

- Methodological Answer :

- Electrophilic Substitution : Compare reactivity at the 4-carboxylate position using halogenation (e.g., Cl₂/SOCl₂) or nitration (HNO₃/H₂SO₄). Monitor via TLC (Rf shifts) and LC-MS .

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution and Fukui indices, predicting regioselectivity .

- Biological Activity : Test antimicrobial efficacy via MIC assays (e.g., E. coli ATCC 25922) and compare IC₅₀ values with analogs like methyl 4-chloro-7-methoxyquinoline-6-carboxylate .

Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor or fluorescent probe?

- Methodological Answer :

- Kinase Inhibition : Perform in vitro kinase assays (e.g., EGFR tyrosine kinase) using ADP-Glo™ kits. Validate with molecular docking (AutoDock Vina) targeting ATP-binding pockets .

- Fluorescence Studies : Measure quantum yield (Fluorolog-3 spectrometer) in solvents of varying polarity. Compare Stokes shifts with 2-hydroxy-6-methoxyquinoline-4-carboxylic acid to assess substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.